molecular formula C17H13FN6O B2395728 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 892768-87-5

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2395728
CAS RN: 892768-87-5
M. Wt: 336.33
InChI Key: VBAWXICHHXJDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a triazole derivative that has shown promising results in various biological assays and has been found to have potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the growth of certain microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain inflammatory mediators. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to have antifungal activity by inhibiting the growth of certain fungi.

Advantages and Limitations for Lab Experiments

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it has not been extensively studied in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine. One potential direction is to study its effects on different types of cancer cells to determine its potential as a therapeutic agent. Another direction is to investigate its effects on the immune system to determine its potential as an anti-inflammatory agent. Additionally, further studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine involves a multistep process. The first step involves the synthesis of 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with m-tolyl-1H-1,2,3-triazole-5-amine in the presence of a base to yield the final product.

Scientific Research Applications

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and antitumor activities. It has also been found to have potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-5-4-6-11(9-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-7-2-3-8-13(12)18/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAWXICHHXJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.